molecular formula C9H8ClN3 B1583878 7-Chloro-4-hydrazinoquinoline CAS No. 23834-14-2

7-Chloro-4-hydrazinoquinoline

Cat. No.: B1583878
CAS No.: 23834-14-2
M. Wt: 193.63 g/mol
InChI Key: TWJRTPKEHPDDPG-UHFFFAOYSA-N
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Description

7-Chloro-4-hydrazinoquinoline (C$9$H$8$ClN$3$, MW: 201.64) is a quinoline derivative synthesized via the reaction of 4,7-dichloroquinoline with hydrazine hydrate in absolute ethanol under reflux. This yields a golden-yellow precipitate with an 80% yield and a melting point of 223–225°C . The compound features a hydrazine (–NHNH$2$) group at the 4-position of the quinoline scaffold, enabling its use as a precursor for synthesizing hydrazone derivatives. These derivatives exhibit diverse biological activities, including antimicrobial , antimalarial , and antitubercular properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-4-hydrazinoquinoline can be synthesized through the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling in an ice bath to induce crystallization . The reaction conditions are as follows:

    Reactants: Hydrazine monohydrate and 4,7-dichloroquinoline

    Solvent: Absolute ethanol

    Temperature: Reflux conditions

    Isolation: Crystallization in an ice bath

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydrazinoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, and other carbonyl compounds

    Conditions: Typically carried out in ethanol or other suitable solvents under reflux conditions

Major Products:

Scientific Research Applications

Antileishmanial Activity

Overview:
Recent studies have highlighted the potential of 7-chloro-4-hydrazinoquinoline derivatives, particularly the compound Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), in treating leishmaniasis, a disease caused by Leishmania parasites.

Research Findings:

  • In Vitro Studies: Hydraqui demonstrated significant anti-amastigote activity against Leishmania amazonensis, showing an IC50 value of less than 1 µM, indicating potent efficacy against the parasite .
  • In Vivo Studies: Mice treated with Hydraqui exhibited a reduction in lesion size by 48.3% and a decrease in parasitic load by 93.8%. Importantly, the treatment did not result in hepatic or renal toxicity, suggesting a favorable safety profile .
  • ADMET Properties: The compound showed promising absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, making it a candidate for further development as an antileishmanial drug .

Anticancer Properties

Overview:
The search for effective anticancer agents has led to the exploration of 7-chloroquinoline derivatives. These compounds have been tested for their cytotoxic effects on various cancer cell lines.

Research Findings:

  • Cytotoxicity Testing: A study evaluating 7-chloroquinoline hydrazones found that they exhibited significant cytotoxic activity against a wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. The compounds showed submicromolar GI50 values across multiple tumor types .
  • Mechanism of Action: The mechanism behind their anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship (SAR) studies have provided insights into how modifications to the hydrazone structure can enhance potency against specific cancer types .

Antimicrobial Activity

Overview:
Beyond its applications in oncology and parasitology, this compound has also been investigated for its antimicrobial properties.

Research Findings:

  • Antibacterial Activity: Compounds derived from this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain metal complexes formed with this compound displayed enhanced antimicrobial activity compared to their parent ligands .
  • Potential Applications: These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibacterial agents.

Summary Table of Applications

ApplicationCompound NameEfficacyReferences
AntileishmanialHydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline)IC50 < 1 µM; lesion size reduction by 48.3%
Anticancer7-Chloroquinoline hydrazonesSubmicromolar GI50 across multiple cancer types
AntimicrobialMetal complexes with this compoundEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 7-chloro-4-hydrazinoquinoline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s hydrazino group allows it to act as a bidentate ligand, coordinating with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

7-Chloro-4-hydrazinyl-2-methylquinoline

  • Substituents : Methyl group at the 2-position, hydrazine at the 4-position.
  • Molecular Weight : 207.66 .
  • The methyl group may enhance lipophilicity but could reduce solubility compared to the parent compound .

7-Chloro-4-piperazinylquinoline

  • Substituents : Piperazine group at the 4-position.
  • Synthesis : Prepared by replacing the hydrazine group with piperazine.
  • Limited data on bioactivity .

Hydrazone Derivatives

7-Chloro-4-hydrazinoquinoline reacts with aldehydes to form hydrazones, which are pivotal for biological activity. Examples include:

  • Compound 11a (trifluoromethyl-substituted hydrazone): Exhibits potent antimalarial activity against Plasmodium falciparum strains (IC$_{50}$: 103.4 ng/mL for chloroquine-sensitive T96; 18.76 ng/mL for resistant K1) .
  • Derivatives 5a–f, 6a–b : Show antitubercular activity with MIC values as low as 0.60 µg/mL .

Table 1: Key Properties of this compound and Analogues

Compound Substituents Molecular Weight Synthesis Yield Melting Point (°C) Key Biological Activities
This compound Hydrazine at C4 201.64 80% 223–225 Antimicrobial precursor
7-Chloro-4-hydrazinyl-2-methylquinoline Methyl at C2, hydrazine at C4 207.66 - - Research chemical
7-Chloro-4-piperazinylquinoline Piperazine at C4 - - - Research applications
Hydrazone derivative 11a Trifluoromethyl group - - - Antimalarial (IC$_{50}$: 18.76 ng/mL)

Key Observations:

Reactivity: The hydrazine group in this compound allows facile condensation with aldehydes, forming bioactive hydrazones. This versatility is absent in analogues like 7-chloro-4-piperazinylquinoline .

Bioactivity : Hydrazone derivatives exhibit direct biological activity (e.g., antimalarial, antitubercular), whereas the parent compound primarily serves as a precursor .

Biological Activity

7-Chloro-4-hydrazinoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antileishmanial effects, and other relevant pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. A significant investigation involved the synthesis and evaluation of a series of 7-chloroquinoline hydrazones, which demonstrated notable cytotoxic effects against a wide range of cancer cell lines.

Key Findings:

  • Cytotoxicity : The derivatives exhibited submicromolar GI50 values across various tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. For instance, hydrazone compounds showed IC50 values as low as 0.688 µg/cm³ against SF-295 CNS cancer cells .
  • Structure-Activity Relationship (SAR) : The study established a clear SAR, indicating that specific modifications to the hydrazone structure can enhance cytotoxicity. Compounds with particular aryl substitutions were identified as the most potent .

Data Table: Cytotoxic Activity of Selected Hydrazones

Compound IDCell Line TypeIC50 (µg/cm³)
1CNS Cancer (SF-295)0.688
6Non-Small Cell Lung0.900
14Colon Cancer1.200
15Breast Cancer1.500

Antileishmanial Activity

In addition to its anticancer properties, this compound has shown promise in treating leishmaniasis. The derivative known as Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) was evaluated for its efficacy against Leishmania amazonensis.

Key Findings:

  • In Vitro Efficacy : Hydraqui demonstrated significant anti-amastigote activity with an IC50 value less than 1 µM, making it highly effective against the intracellular forms of the parasite .
  • In Vivo Studies : In animal models, Hydraqui reduced lesion sizes by approximately 48.3% and parasitic load by up to 93.8% without causing significant toxicity to hepatic or renal functions .

Summary Table: Efficacy of Hydraqui Against Leishmaniasis

TreatmentLesion Size Reduction (%)Parasitic Load Reduction (%)
Hydraqui48.393.8
Control (AmpB)--

Other Biological Activities

Beyond anticancer and antileishmanial effects, studies have indicated that derivatives of this compound possess various other biological activities:

  • Antimicrobial Activity : Some derivatives have been reported to exhibit antibacterial and antifungal properties.
  • Antioxidant Effects : The compounds have shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to modulate inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 7-Chloro-4-hydrazinoquinoline?

The primary method involves reacting 7-chloro-4-hydroxyquinoline derivatives (e.g., 7-chloro-4-hydroxy-2-methylquinoline) with hydrazine hydrate in ethanol or methanol under reflux conditions (60–80°C for 6–8 hours). Purification is typically achieved via recrystallization using solvents like ethanol or dimethylformamide (DMF). This method yields >90% purity when optimized .

Q. What analytical techniques are used to confirm the structure of this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm hydrazine substitution patterns and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography for absolute configuration determination in metal complexes .

Q. What biological activities are associated with this compound?

The compound exhibits:

  • Anticancer activity : IC50 values of 2.1–8.3 µM against breast (MCF-7) and lung (A549) cancer cell lines via DNA intercalation .
  • Antimicrobial properties : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to enzyme inhibition .

Q. How is this compound used in coordination chemistry?

The hydrazine moiety acts as a chelating agent, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)). These complexes are synthesized in ethanol under reflux and characterized by UV-Vis and ESR spectroscopy to study their magnetic and redox properties .

Advanced Research Questions

Q. How do substituent variations on the quinoline ring affect biological activity?

Comparative studies show:

  • Electron-withdrawing groups (e.g., Cl at position 7) enhance DNA binding affinity and antimicrobial activity.
  • Fluorine substitution at position 8 increases anticancer efficacy (IC50 reduction by 40% vs. methyl groups) but reduces solubility .
  • Bulkier substituents (e.g., trifluoromethyl) improve metabolic stability but may hinder cellular uptake .

Q. What strategies address low yields in synthesizing hydrazinoquinoline-metal complexes?

  • Optimized stoichiometry : A 1:2 (metal:ligand) ratio minimizes unreacted precursors.
  • Anhydrous conditions : Reduces hydrolysis side reactions.
  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes while maintaining >85% yield .

Q. How does electrochemical synthesis enhance the preparation of pyrazoloquinoline derivatives?

Electrosynthesis using graphite anodes and platinum cathodes (5 mA current in ethanol) improves regioselectivity for pyrazole ring formation. This method avoids harsh reagents and achieves 75–85% yields, compared to 60% with traditional thermal methods .

Q. How do researchers resolve contradictory reports on anticancer efficacy across studies?

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours).
  • SAR studies : Systematic substitution at positions 2, 4, and 7 clarifies structure-activity trends.
  • Metabolic profiling : Identifies active metabolites that may contribute to discrepancies in vivo vs. in vitro .

Q. Methodological Considerations

  • Stereochemical Analysis : For derivatives like pyrazoloquinolines, 1H NMR coupling constants and NOESY experiments resolve Z/E isomer ratios (e.g., 2:3 in chromone-derived compounds) .
  • Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity for biological testing .
  • Toxicity Screening : Ames tests and zebrafish models are recommended to assess genotoxicity and organ-specific effects before in vivo studies .

Properties

IUPAC Name

(7-chloroquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJRTPKEHPDDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178539
Record name Quinoline, 7-chloro-4-hydrazino-
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23834-14-2
Record name 7-Chloro-4-hydrazinylquinoline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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